1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide
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Overview
Description
The compound “1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide” is a chemical compound with the molecular formula C10H12BrOP . It is a phospholane derivative, which is a class of cyclic organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phospholane ring with a bromophenyl group and an amino group attached . The compound has an average mass of 259.079 Da and a monoisotopic mass of 257.980896 Da .Physical and Chemical Properties Analysis
The compound “this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 399.9±34.0 °C at 760 mmHg, and a flash point of 195.6±25.7 °C . It has one freely rotating bond and accepts one hydrogen bond .Scientific Research Applications
Novel Synthesis and Characterization
Research in the field of phosphole oxides has led to the development of novel synthetic pathways and the characterization of phosphole derivatives. For example, the study on the preparation and characterization of novel 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide and its analogs demonstrated significant anti-proliferative effects on U937 cells, suggesting potential applications in cancer therapy (Yamada et al., 2010). This indicates the broader applicability of phosphole oxides in medicinal chemistry, especially in the design of chemotherapeutic agents.
Phospho Sugars and Glycosides
The synthesis of phospho sugar derivatives and their glycosyl compounds has been explored, revealing unique routes to these compounds. Treatment of phospholene oxides with various reagents has led to novel N-glycosides, demonstrating the versatility of phosphole oxides in synthesizing complex molecules (Ikai et al., 1989). These compounds have potential applications in the development of new materials and bioactive molecules.
Anti-Cancer Applications
Research into phospholanes and phospha sugars as novel anti-cancer agents has identified several compounds with efficient anti-cancer activity. For instance, diastereo isomeric forms of phospholane oxides were synthesized and shown to have significant anti-cancer properties, particularly against leukemia cells (Ito et al., 2009). This highlights the therapeutic potential of phosphole oxide derivatives in oncology, emphasizing their role in developing new anti-cancer strategies.
Advanced Material Synthesis
The exploration of phosphine oxide moieties in the synthesis of novel polyimides containing fluorine demonstrates the application of these compounds in materials science. Such studies focus on developing materials with unique properties, such as high thermal stability and specific optical characteristics, which are crucial for various industrial applications (Jeong et al., 2001).
Future Directions
While specific future directions for “1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide” are not mentioned in the sources I found, similar compounds have shown potential in various fields. For instance, 1,2,3-triazole-fused pyrazines and pyridazines have shown potential in medicinal chemistry, as fluorescent probes, and as structural units of polymers .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit desirable biological activity, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It’s worth noting that the compound might undergo a series of reactions involving copper-catalyzed coupling, similar to the ullmann reaction . The active species in this reaction is a copper (I)-compound which undergoes oxidative addition with the second equivalent of halide, followed by reductive elimination and the formation of the aryl-aryl carbon bond .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to a range of biological effects .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies would be valuable for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide at different dosages in animal models have not been reported in the literature. Such studies could provide valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Information on any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, would be valuable for understanding its biochemical properties .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, would be valuable for understanding its biochemical properties .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles would be valuable for understanding its biochemical properties .
Disclaimer: The information provided in this article is based on the current knowledge and understanding of the compound. As research progresses, our understanding of the compound’s properties and effects may change. Always refer to the most recent literature for the most accurate and up-to-date information .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-oxo-2,5-dihydro-1λ5-phosphol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrNOP/c11-9-3-5-10(6-4-9)12-14(13)7-1-2-8-14/h1-6H,7-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUIOAJYZPTYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrNOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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